REACTION_CXSMILES
|
C1(C)C=CC(S(OC([C:13]2[N:14]=[C:15]([C:21](=[S:23])[NH2:22])[NH:16][C:17]=2[N+:18]([O-:20])=[O:19])C)(=O)=O)=CC=1.[Cl:25][CH2:26][C:27]([CH2:29]Cl)=O.O.O1CCOC[CH2:33]1>>[CH3:33][N:16]1[C:17]([N+:18]([O-:20])=[O:19])=[CH:13][N:14]=[C:15]1[C:21]1[S:23][CH:29]=[C:27]([CH2:26][Cl:25])[N:22]=1.[Cl:25][CH2:26][C:15]1[N:14]=[CH:13][S:23][CH:21]=1
|
Name
|
2-thiocarbamyl
|
Quantity
|
0.27 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC(C)C=1N=C(NC1[N+](=O)[O-])C(N)=S)C
|
Name
|
|
Quantity
|
0.55 mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the resultant precipitate washed with hot water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C=1SC=C(N1)CCl
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=CSC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |